molecular formula C12H8ClN3OS B2869664 1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea CAS No. 338777-41-6

1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea

Cat. No.: B2869664
CAS No.: 338777-41-6
M. Wt: 277.73
InChI Key: ZOHRJJWWERYAAB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea is a chemical compound that belongs to the class of urea derivatives It features a chlorophenyl group and a cyanothiophenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea typically involves the reaction of 4-chloroaniline with 3-cyanothiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction can be summarized as follows:

4-chloroaniline+3-cyanothiophene-2-carbonyl chlorideThis compound\text{4-chloroaniline} + \text{3-cyanothiophene-2-carbonyl chloride} \rightarrow \text{this compound} 4-chloroaniline+3-cyanothiophene-2-carbonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(3-cyanophenyl)urea: Similar structure but with a phenyl group instead of a thiophene group.

    1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)urea: Similar structure but with a methyl group on the thiophene ring.

    1-(4-Bromophenyl)-3-(3-cyanothiophen-2-yl)urea: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea is unique due to the presence of both a chlorophenyl group and a cyanothiophenyl group, which impart distinct chemical and physical properties

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-cyanothiophen-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS/c13-9-1-3-10(4-2-9)15-12(17)16-11-8(7-14)5-6-18-11/h1-6H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHRJJWWERYAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=C(C=CS2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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